molecular formula C16H15ClN8O2S B2641902 4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034355-01-4

4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2641902
CAS No.: 2034355-01-4
M. Wt: 418.86
InChI Key: LIUWBZZMIQMNOY-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15ClN8O2S and its molecular weight is 418.86. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of similar compounds have been widely studied, highlighting the diverse chemical transformations they can undergo. For instance, the ANRORC mechanism involving pyrazole derivatives, detailed in the work by Ledenyova et al. (2018), showcases the complex reactions these compounds can participate in, leading to novel derivatives with potential for further investigation in various fields of chemistry and pharmacology (Ledenyova et al., 2018).

Potential Biological Activities

Compounds containing moieties like pyrazole, triazole, and oxadiazole have been explored for their biological activities. For example, the antimicrobial properties of pyrazole derivatives synthesized through the Vilsmeier–Haack reaction approach, as investigated by Bhat et al. (2016), suggest that similar compounds could be promising candidates for developing new antimicrobial agents (Bhat et al., 2016).

Heterocyclic Chemistry and Drug Design

The inclusion of heterocycles like 1,2,4-triazole and thiophene in drug design is significant due to their potential pharmacological activities. The study by Kariuki et al. (2021), on the synthesis and structural characterization of isostructural compounds with 1,2,3-triazole and pyrazole, emphasizes the role these heterocycles play in the development of molecules with desirable properties for drug discovery (Kariuki et al., 2021).

Properties

IUPAC Name

4-chloro-1-ethyl-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN8O2S/c1-2-24-8-10(17)13(21-24)15(26)18-5-6-25-9-11(20-23-25)16-19-14(22-27-16)12-4-3-7-28-12/h3-4,7-9H,2,5-6H2,1H3,(H,18,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUWBZZMIQMNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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